molecular formula C7H10N2OS B13250986 Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone

Cat. No.: B13250986
M. Wt: 170.23 g/mol
InChI Key: ULEXWENYEIDYDU-UHFFFAOYSA-N
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Description

Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone (CAS: 76456-07-0) is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state, bonded to an ethyl group, an imino group (=N–), and a pyridin-2-yl substituent. Its molecular structure is defined by the lambda⁶-sulfanone core, which confers unique electronic and steric properties.

Commercial sources indicate that related sulfanones are available in high purity (≥95%), making them suitable for research and development .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

ethyl-imino-oxo-pyridin-2-yl-λ6-sulfane

InChI

InChI=1S/C7H10N2OS/c1-2-11(8,10)7-5-3-4-6-9-7/h3-6,8H,2H2,1H3

InChI Key

ULEXWENYEIDYDU-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone typically involves the reaction of pyridine derivatives with sulfanone precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfanones

The lambda⁶-sulfanone family exhibits significant diversity due to variations in substituents. Below, Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone is compared to six analogs based on molecular structure, physicochemical properties, and available data.

Table 1: Structural and Physicochemical Comparison of Sulfanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity Key Features
Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone Ethyl, pyridin-2-yl C₈H₁₁N₂OS 183.25* 76456-07-0 N/A Pyridine ring enhances π-π interactions
Imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone Methyl, pyridin-2-yl C₆H₈N₂OS 168.21 1250047-59-6 95% Smaller alkyl group; lower steric bulk
Imino(methyl)(4-methylphenyl)-lambda⁶-sulfanone Methyl, 4-methylphenyl C₈H₁₁NOS 169.24 22132-97-4 98% Aromatic phenyl vs. pyridine; altered electronic profile
(2-hydroxyethyl)(imino)methyl-lambda⁶-sulfanone 2-hydroxyethyl, methyl C₃H₉NO₂S 123.17 2225142-34-5 N/A Hydroxy group increases polarity
[(2-hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone Dimethyl, 2-hydroxyphenyl C₈H₁₀N₂O₂S 198.24 2059937-36-7 N/A Phenolic OH enables hydrogen bonding
(2-chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone Methyl, 2-chloropyrimidin-5-yl C₅H₆ClN₃OS 191.64 2743442-76-2 N/A Chloropyrimidine enhances electrophilicity

* Molecular weight calculated based on formula C₈H₁₁N₂OS.

Key Observations:

Substituent Effects on Properties: Alkyl Groups: Ethyl and methyl substituents influence solubility and steric accessibility. For example, the ethyl group in Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone may reduce solubility in polar solvents compared to its methyl analog . Aromatic vs. Heteroaromatic Groups: Pyridin-2-yl (in the target compound) introduces nitrogen-mediated electronic effects, whereas phenyl or chloropyrimidinyl groups (e.g., CAS 2743442-76-2) alter resonance and charge distribution .

Chlorine atoms (e.g., in CAS 2743442-76-2) may increase electrophilicity, making the compound reactive in cross-coupling reactions .

Purity and Availability: Commercial analogs like Imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone and Imino(methyl)(4-methylphenyl)-lambda⁶-sulfanone are available at ≥95% purity, suggesting established synthetic routes .

Limitations:

  • No direct data on reactivity, stability, or biological activity are provided in the evidence.
  • Structural comparisons are inferred from molecular formulas and substituent chemistry rather than experimental results.

Biological Activity

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone, identified by its CAS number 76456-07-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2OSC_7H_{10}N_2OS and a molecular weight of 170.23 g/mol. The structure includes a pyridine ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

The compound exhibits biological activity primarily through its interaction with cellular pathways involved in fibrosis and cancer. Research indicates that compounds containing pyridine and sulfanone moieties can inhibit prolyl-4-hydroxylase (P4H), an enzyme critical in collagen synthesis and fibrosis development. This inhibition may lead to reduced collagen deposition, making it a candidate for anti-fibrotic therapies.

Anti-Fibrotic Activity

A recent study evaluated a series of pyridine derivatives, including this compound, against hepatic stellate cells (HSC-T6). The results demonstrated that several compounds exhibited superior anti-fibrotic effects compared to established drugs like Pirfenidone. The half-maximal inhibitory concentration (IC50) values for these compounds were determined using the MTT assay, revealing promising potential for treating fibrotic diseases.

CompoundIC50 (µM)Comparison
This compoundTBDBetter than Pirfenidone
Pirfenidone3025 ± 0.481Control Drug

The study indicated that the compound significantly reduced hydroxyproline levels in HSC-T6 cells, suggesting effective inhibition of collagen synthesis .

Anti-Cancer Activity

Compounds similar to this compound have been investigated for their anti-cancer properties, particularly as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related protein kinase). These inhibitors are valuable in sensitizing tumor cells to radiation and chemotherapeutic agents. The potential mechanism involves inducing synthetic lethality in cancer cells with defective DNA damage responses .

Case Studies

  • Case Study: Hepatic Fibrosis
    • Objective : To evaluate the anti-fibrotic effects of this compound.
    • Method : HSC-T6 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in collagen production and expression of COL1A1 was observed, indicating effective inhibition of fibrogenesis.
  • Case Study: Cancer Cell Sensitization
    • Objective : To assess the efficacy of the compound as an ATR inhibitor.
    • Method : Tumor cell lines were exposed to radiation post-treatment with the compound.
    • Results : Enhanced sensitivity of tumor cells to radiation was noted, supporting its potential use in combination therapies for cancer .

Q & A

Q. What are the established synthetic routes for Ethyl(imino)(pyridin-2-yl)-λ6-sulfanone?

The compound is synthesized via the GP4 route using cyanamide derivatives as precursors. For example, Ethyl(imino)(phenyl)-λ6-sulfanone (a structural analog) is prepared from N-(ethyl(oxo)(phenyl)-λ6-sulfaneylidene)cyanamide, followed by column chromatography purification (CH₂Cl₂/MeOH solvent systems) to achieve yields of 72% . This methodology can be adapted for pyridin-2-yl derivatives by selecting appropriate starting materials.

Q. How is purity validated for this compound in synthetic workflows?

Purity is confirmed using ¹H NMR and ¹³C{¹H} NMR spectroscopy, with spectral data cross-referenced against literature values. Discrepancies in peak splitting or integration may indicate impurities, necessitating further purification (e.g., gradient elution in column chromatography) .

Q. What safety protocols are recommended for handling λ6-sulfanone derivatives?

Due to potential explosive and toxic hazards (e.g., H315, H319 codes), strict protocols include:

  • Storage in dry conditions below 50°C (P402 + P404).
  • Use of explosion-proof equipment (P210, P372).
  • Immediate spill containment with inert absorbents (P390) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of Ethyl(imino)(pyridin-2-yl)-λ6-sulfanone?

Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
  • Temperature control : Lower temperatures reduce side reactions during cyanamide activation.
  • Real-time monitoring : In-situ FTIR or HPLC-MS can track reaction progress and identify bottlenecks .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data?

Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or crystal packing effects. Methodological steps include:

  • Repeating synthesis under anhydrous conditions to exclude solvent interference.
  • Employing X-ray crystallography (via SHELX software) to confirm molecular geometry .
  • Comparing experimental data with DFT-calculated spectra for electronic structure validation.

Q. What advanced characterization techniques are critical for structural elucidation?

  • Single-crystal X-ray diffraction : SHELXL refines bond lengths and angles, particularly for resolving sulfonimidoyl group geometry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities.
  • Dynamic NMR studies : Probe rotational barriers in the imino-pyridin-2-yl moiety .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations can:

  • Predict electrophilic/nucleophilic sites via Fukui indices.
  • Model transition states for sulfonimidoyl group transformations.
  • Guide synthetic routes by calculating thermodynamic favorability of intermediates.

Q. What methodologies are recommended for exploring catalytic applications of λ6-sulfanones?

  • Catalytic screening : Test as ligands in transition-metal complexes (e.g., Co or Pd) for cross-coupling reactions.
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or operando spectroscopy to identify rate-determining steps.
  • Structure-activity relationships (SAR) : Modify pyridin-2-yl substituents to correlate electronic effects with catalytic efficiency .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting literature reports on λ6-sulfanone stability?

  • Controlled degradation studies : Expose the compound to varying pH, humidity, and light, monitoring decomposition via TGA-DSC.
  • Comparative kinetics : Use Arrhenius plots to quantify thermal stability across derivatives.
  • Multi-lab validation : Collaborate to standardize protocols and minimize instrumentation bias .

Q. What statistical approaches are suitable for analyzing structure-property relationships in λ6-sulfanones?

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with spectroscopic or catalytic data.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking synthesis conditions to yield/selectivity.
  • Error analysis : Quantify uncertainties in crystallographic R-factors or NMR integration .

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